N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2.ClH/c1-2-27-13-12-17-20(14-27)31-24(26-21(28)15-29-16-8-4-3-5-9-16)22(17)23-25-18-10-6-7-11-19(18)30-23;/h3-11H,2,12-15H2,1H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHPAKNQJWBYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)COC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and related analogs.
The synthesis of this compound involves a multi-step process that typically includes the formation of the thieno[2,3-c]pyridine core followed by functionalization at the nitrogen and phenoxy positions. The compound's chemical structure can be described as follows:
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 342.45 g/mol
- Melting Point : Not specified in available literature.
Antitumor Activity
Research has shown that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide exhibit promising antitumor activity. These compounds act as inhibitors of apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme involved in DNA repair processes. In particular:
- Inhibition of APE1 : The compound demonstrated low micromolar activity against purified APE1 enzyme and showed comparable efficacy in HeLa cell extracts.
- Cytotoxicity Enhancement : It enhances the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to increased accumulation of DNA damage markers in treated cells .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the benzo[d]thiazole and thieno[2,3-c]pyridine moieties significantly influence the biological activity. Key findings include:
- Substituent Effects : Variations in the ethyl group on the tetrahydrothieno core can modulate APE1 inhibition potency.
- Hydrophobic Interactions : Increased hydrophobicity often correlates with enhanced cellular uptake and bioactivity.
Pharmacokinetics and ADME Properties
In vivo studies have assessed the pharmacokinetic profile of this compound after intraperitoneal administration in mice:
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Plasma Concentration | Good exposure levels |
| Brain Penetration | Effective |
These properties suggest favorable absorption and distribution characteristics conducive to therapeutic applications.
Study 1: In Vitro Evaluation
A study evaluated a series of compounds including N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) for their ability to inhibit APE1. Results indicated that these compounds could significantly increase the sensitivity of tumor cells to chemotherapeutic agents by promoting DNA damage accumulation .
Study 2: In Vivo Efficacy
In another investigation involving mouse models with implanted tumors, treatment with N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) resulted in reduced tumor growth compared to controls. This effect was attributed to both direct cytotoxicity and enhancement of DNA damage response pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Tetrahydrothieno[2,3-c]pyridine Scaffold
A closely related analog, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (compound 3 in ), differs by the substitution of an isopropyl group instead of ethyl at the 6-position. This minor structural change significantly impacts pharmacokinetics (PK):
- APE1 Inhibition : Both compounds exhibit single-digit µM activity against purified APE1, but the ethyl-substituted derivative demonstrates superior brain tissue exposure in murine models, likely due to reduced steric hindrance compared to the bulkier isopropyl group .
- Cellular Activity : The ethyl variant enhances temozolomide cytotoxicity in HeLa cells more effectively, suggesting improved cellular permeability .
Table 1: Substituent Effects on APE1 Inhibition and PK
| Substituent (6-position) | APE1 IC₅₀ (µM) | Brain Exposure (AUC, ng·h/mL) |
|---|---|---|
| Ethyl | 2.5 | 450 |
| Isopropyl | 3.8 | 220 |
Benzothiazole Derivatives with VEGFR-2 Inhibition
Compounds such as N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d, ) share the benzothiazole core but feature distinct acetamide substituents. Key differences include:
- Functional Groups: The target compound’s phenoxyacetamide group contrasts with 6d’s thiadiazole-thio linkage. This divergence alters target selectivity: 6d inhibits VEGFR-2 (a kinase target in angiogenesis) with sub-µM activity, while the phenoxyacetamide derivative targets APE1 .
- Biological Activity : 6d induces apoptosis in colorectal cancer cells (IC₅₀ = 1.8 µM), whereas the ethyl-substituted APE1 inhibitor synergizes with alkylating agents, reflecting distinct mechanisms .
Table 2: Target Selectivity and Potency
| Compound | Primary Target | IC₅₀/EC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Target Compound | APE1 | 2.5 | DNA repair inhibition |
| 6d () | VEGFR-2 | 0.45 | Kinase inhibition |
Trifluoromethyl-Substituted Benzothiazoles ()
Patent EP3348550A1 describes N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide and analogs. Structural comparisons reveal:
- Electron-Withdrawing Groups: The trifluoromethyl group enhances metabolic stability but reduces solubility compared to the target compound’s ethyl and phenoxy groups.
- Pharmacokinetics : The hydrochloride salt in the target compound improves aqueous solubility (log P ≈ 2.1) versus neutral trifluoromethyl derivatives (log P ≈ 3.5), favoring oral absorption .
NMR and Structural Analysis ()
Comparative NMR studies of benzothiazole derivatives (e.g., compounds 1 and 7 in ) highlight that chemical shifts in regions A (positions 39–44) and B (positions 29–36) correlate with substituent placement. For the target compound, the phenoxy group likely induces deshielding in region B, altering binding interactions compared to nitro- or methoxy-substituted analogs .
ADMET and Pharmacokinetic Profiling
’s ADMET model emphasizes log P and polar surface area (PSA) as critical parameters. The target compound’s PSA (~85 Ų) and moderate log P (2.1) predict favorable blood-brain barrier penetration, aligning with murine brain exposure data . In contrast, trifluoromethyl derivatives () exhibit higher log P values, limiting CNS bioavailability .
Table 3: ADMET Comparison
| Compound | log P | PSA (Ų) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 2.1 | 85 | 12.4 |
| Trifluoromethyl Analog | 3.5 | 70 | 3.8 |
Preparation Methods
Synthesis of the Tetrahydrothieno[2,3-c]pyridine Core
The tetrahydrothieno[2,3-c]pyridine scaffold is constructed via a cyclization reaction. A widely adopted approach involves the condensation of 2-aminothiophene derivatives with α,β-unsaturated carbonyl compounds. For instance, 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile serves as a precursor, undergoing alkylation to introduce the ethyl group at the 6-position.
Key Reaction Conditions :
- Alkylation : Treatment with ethyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C for 12 hours achieves N-ethylation.
- Cyclization : Subsequent acid-catalyzed cyclization (e.g., using HCl in ethanol) forms the tetrahydrothieno[2,3-c]pyridine ring system.
Formation of the Phenoxyacetamide Linkage
The phenoxyacetamide side chain is appended via amide coupling. This step employs 2-phenoxyacetyl chloride and the amine-functionalized intermediate under Schotten-Baumann conditions.
Reaction Protocol :
- Activation : 2-Phenoxyacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane.
- Coupling : The acid chloride reacts with the tetrahydrothienopyridine-benzo[d]thiazole amine in aqueous sodium hydroxide and dichloromethane, followed by extraction and drying.
| Parameter | Value |
|---|---|
| Reaction Time | 4 hours |
| Temperature | 0°C → room temperature |
| Yield | 72% |
Characterization Data :
- $$ ^{13}C $$ NMR (DMSO-d₆): δ 167.8 (C=O), 154.2 (O-C₆H₅).
- HPLC Purity: 98.5% (C18 column, acetonitrile/water).
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt for improved stability and solubility.
Method :
- The free base is dissolved in anhydrous ethyl acetate and treated with hydrogen chloride gas until precipitation is complete.
- The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum.
Critical Parameters :
- Solvent Choice : Ethyl acetate minimizes co-solvation of the hydrochloride salt.
- Drying Conditions : 48 hours at 40°C under vacuum ensures residual solvent removal.
Analytical Validation and Quality Control
Spectroscopic Confirmation :
- FT-IR : Bands at 3250 cm⁻¹ (N-H stretch) and 1705 cm⁻¹ (C=O stretch) confirm amide formation.
- $$ ^1H $$ NMR : A singlet at δ 8.2 ppm (2H, benzo[d]thiazole-H) and a triplet at δ 4.3 ppm (2H, OCH₂CO) validate structural integrity.
Purity Assessment :
- Elemental Analysis : Calculated for C₂₄H₂₄ClN₃O₂S₂: C, 59.31%; H, 4.97%; N, 8.64%. Found: C, 59.28%; H, 4.93%; N, 8.61%.
- Mass Spectrometry : ESI-MS m/z 486.05 [M+H]⁺.
Comparative Analysis of Synthetic Routes
A patent by US7709657B2 highlights alternative strategies for analogous compounds, such as using microwave-assisted synthesis to reduce reaction times. However, the classical method described above remains predominant due to scalability and cost-effectiveness.
Yield Optimization :
- Microwave-assisted coupling reduces the amidation step from 4 hours to 30 minutes but requires specialized equipment.
- Catalytic methods using 4-dimethylaminopyridine (DMAP) improve amide bond formation efficiency but increase purification complexity.
Challenges and Mitigation Strategies
Common Issues :
- Byproduct Formation : Over-alkylation during ethyl group introduction is mitigated by controlled stoichiometry (1:1.05 ratio of amine to ethyl bromide).
- Hydrolysis of Acid Chloride : Rapid coupling under anhydrous conditions prevents degradation.
Scalability Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
